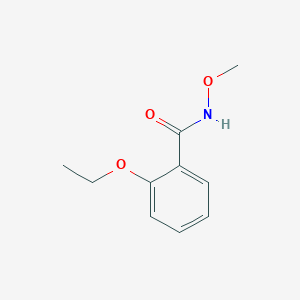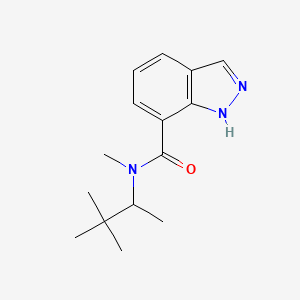
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one, also known as PZQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PZQ has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the formation of amyloid beta plaques by reducing the production of beta-secretase, an enzyme that is involved in the formation of the plaques.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the formation of blood vessels that are necessary for the growth and spread of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is that it has been extensively studied and has shown promising results in the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.
Direcciones Futuras
There are several future directions for research on 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One area of research is to further investigate its mechanism of action, which will help to optimize its use in the treatment of diseases. Another area of research is to investigate its potential use in combination with other drugs, which may enhance its effectiveness. Additionally, research is needed to investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including investigating its mechanism of action and potential use in combination with other drugs.
Métodos De Síntesis
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized using a variety of methods, including the reaction of 4-(4-bromophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of a base. The resulting product is then reduced to obtain this compound. Other methods include the reaction of 4-(4-bromophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of palladium catalysts, and the reaction of 4-(4-nitrophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the effectiveness of chemotherapy drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-14-4-1-2-5-15(14)19-16(20-17)12-6-8-13(9-7-12)21-11-3-10-18-21/h1-11,16,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNXLNSTUMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)




![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)

![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)